molecular formula C13H11BrO B8519690 1-(2-Bromoethenyl)-4-methoxynaphthalene CAS No. 61639-31-4

1-(2-Bromoethenyl)-4-methoxynaphthalene

Cat. No.: B8519690
CAS No.: 61639-31-4
M. Wt: 263.13 g/mol
InChI Key: VVRQQNCNDJYQAR-UHFFFAOYSA-N
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Description

1-(2-Bromoethenyl)-4-methoxynaphthalene (CAS 6303-59-9) is a brominated aromatic compound featuring a naphthalene backbone substituted with a methoxy group at the 4-position and a bromoethenyl group at the 1-position. Its molecular formula is C₁₃H₁₁BrO (molecular weight: 213.07). The compound is a white to light yellow solid, soluble in chloroform, dichloromethane, and DMSO, and is typically stored at 2–8°C to maintain stability .

Synthetically, it has been utilized in cycloaddition reactions. For example, when reacted with 1f-OMs in dioxane, it yields a cycloadduct (3fs) with a 45% isolated yield, demonstrating its role in constructing complex polycyclic structures .

Properties

CAS No.

61639-31-4

Molecular Formula

C13H11BrO

Molecular Weight

263.13 g/mol

IUPAC Name

1-(2-bromoethenyl)-4-methoxynaphthalene

InChI

InChI=1S/C13H11BrO/c1-15-13-7-6-10(8-9-14)11-4-2-3-5-12(11)13/h2-9H,1H3

InChI Key

VVRQQNCNDJYQAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=CBr

Origin of Product

United States

Comparison with Similar Compounds

1-Bromo-4-methoxynaphthalene

  • Structure : A simpler analog lacking the ethenyl group, with a bromine atom directly attached to the naphthalene ring.
  • Molecular Weight : 237.08 g/mol (C₁₁H₉BrO).
  • Properties : Higher melting point due to reduced steric hindrance. Reactivity centers on bromine substitution (e.g., Suzuki coupling).
  • Applications : Widely used in cross-coupling reactions to form biaryl systems .

1-(2-Bromoethoxy)-4-methoxynaphthalene

  • Structure : Contains an ethoxy linker between the naphthalene and bromine.
  • Molecular Weight : 285.15 g/mol (C₁₃H₁₃BrO₂).
  • Properties : The ethoxy group increases hydrophilicity compared to the ethenyl derivative. Likely less reactive in cycloadditions due to the absence of a conjugated double bond.
  • Applications: Potential as a bifunctional building block in nucleophilic substitutions .

1-[(1Z)-2-Bromoethenyl]-4-chlorobenzene

  • Structure : Benzene ring with bromoethenyl and chloro substituents.
  • Molecular Weight : 217.49 g/mol (C₈H₆BrCl).
  • Properties : Lower boiling point (264.4°C predicted) compared to the naphthalene analog. The smaller aromatic system reduces π-stacking interactions.
  • Applications : Used in studies of halogen bonding and stereoselective transformations .

1-(Bicyclo[4.2.0]octa-3,5-dien-1-yl)-4-methoxynaphthalene

  • Structure : Features a bulky bicyclic substituent instead of bromoethenyl.
  • Molecular Weight : 262.35 g/mol (C₁₉H₁₈O).
  • Properties : Higher melting point (72–74°C) due to rigid bicyclic structure. Exhibits atropisomerism, complicating NMR analysis .
  • Applications : Model compound for studying steric effects in catalytic reactions.

1-(Difluoromethyl)-4-methoxynaphthalene

  • Structure : Difluoromethyl group replaces bromoethenyl.
  • Molecular Weight : 204.19 g/mol (C₁₂H₁₀F₂O).
  • Properties : Fluorine atoms enhance metabolic stability and lipophilicity. Less reactive toward electrophiles compared to brominated analogs.
  • Applications: Potential in medicinal chemistry for CNS-targeting molecules .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting/Boiling Point Key Applications
1-(2-Bromoethenyl)-4-methoxynaphthalene C₁₃H₁₁BrO 213.07 Bromoethenyl, Methoxy 50–55°C (mp) Cycloaddition reactions
1-Bromo-4-methoxynaphthalene C₁₁H₉BrO 237.08 Bromine, Methoxy Not reported Suzuki coupling
1-(2-Bromoethoxy)-4-methoxynaphthalene C₁₃H₁₃BrO₂ 285.15 Bromoethoxy, Methoxy Not reported Nucleophilic substitutions
1-[(1Z)-2-Bromoethenyl]-4-chlorobenzene C₈H₆BrCl 217.49 Bromoethenyl, Chloro 264.4°C (bp, predicted) Halogen bonding studies
1-(Bicyclo[4.2.0]octa-3,5-dien-1-yl)-4-methoxynaphthalene C₁₉H₁₈O 262.35 Bicyclic, Methoxy 72–74°C (mp) Steric effect studies
1-(Difluoromethyl)-4-methoxynaphthalene C₁₂H₁₀F₂O 204.19 Difluoromethyl, Methoxy Not reported Medicinal chemistry

Key Findings and Trends

Reactivity : Bromoethenyl groups enhance participation in cycloaddition and cross-coupling reactions compared to simple bromine or ethoxy substituents .

Steric Effects : Bulky substituents (e.g., bicyclic groups) increase melting points and introduce stereochemical complexity .

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